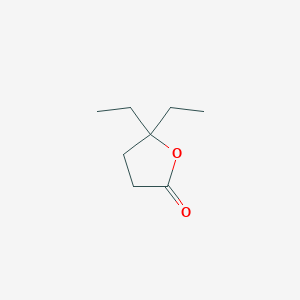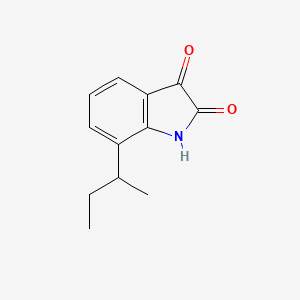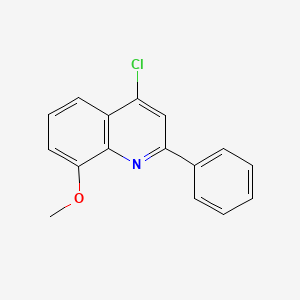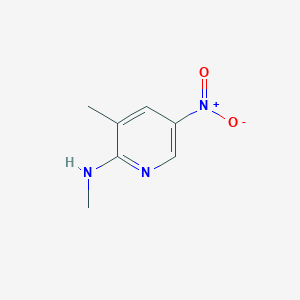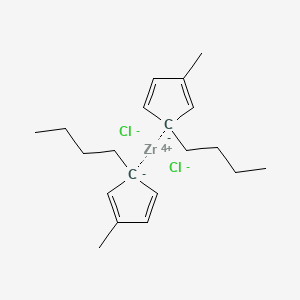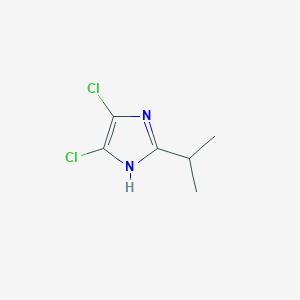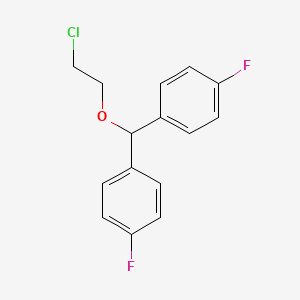
4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE)
Übersicht
Beschreibung
4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a methoxy group, which is further connected to a 2-chloroethane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) typically involves the reaction of 4-fluorophenol with a suitable chlorinating agent to form 4-fluorophenyl chloride. This intermediate is then reacted with methanol in the presence of a base to yield bis(4-fluorophenyl)methanol. Finally, the bis(4-fluorophenyl)methanol undergoes a substitution reaction with 2-chloroethanol to produce the desired compound.
Industrial Production Methods: Industrial production of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods may also incorporate continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of bis(4-fluorophenyl)methanone or bis(4-fluorophenyl)acetic acid.
Reduction: Production of bis(4-fluorophenyl)methanol or bis(4-fluorophenyl)methane.
Substitution: Generation of 1-[Bis(4-fluorophenyl)methoxy]-2-amine or 1-[Bis(4-fluorophenyl)methoxy]-2-thioethane.
Wissenschaftliche Forschungsanwendungen
4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Bis(4-fluorophenyl)methanol: Shares the bis(4-fluorophenyl) moiety but lacks the chloroethane group.
1-Ethynyl-4-fluorobenzene: Contains a fluorophenyl group but differs in the presence of an ethynyl group instead of a methoxy-chloroethane structure.
Vanoxerine: A piperazine derivative with bis(4-fluorophenyl)methoxy groups, used in research for its pharmacological activities.
Uniqueness: 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
50366-31-9 |
|---|---|
Molekularformel |
C15H13ClF2O |
Molekulargewicht |
282.71 g/mol |
IUPAC-Name |
1-[2-chloroethoxy-(4-fluorophenyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C15H13ClF2O/c16-9-10-19-15(11-1-5-13(17)6-2-11)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2 |
InChI-Schlüssel |
FFEFFMLVFNFYPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCl)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
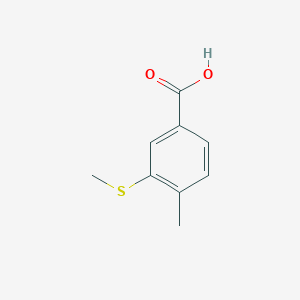
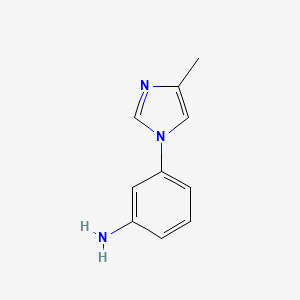
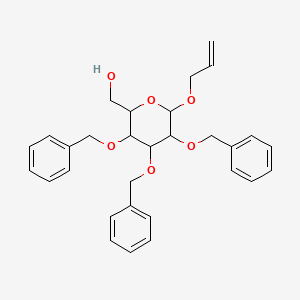
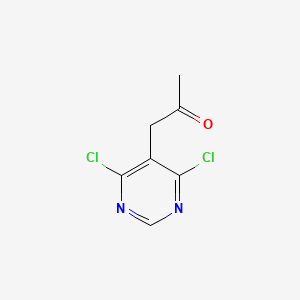
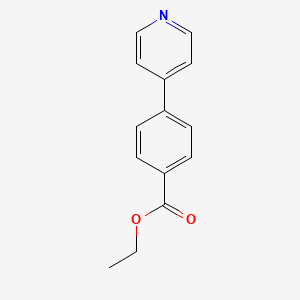
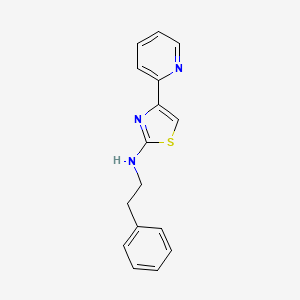
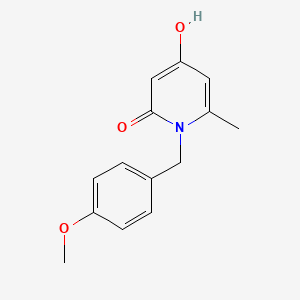
![4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B8772096.png)
